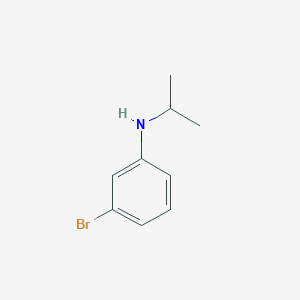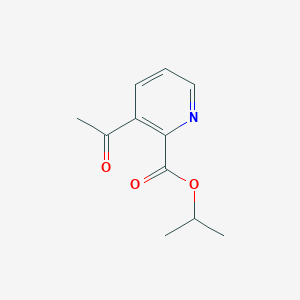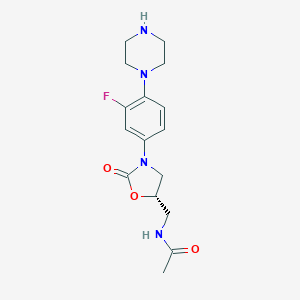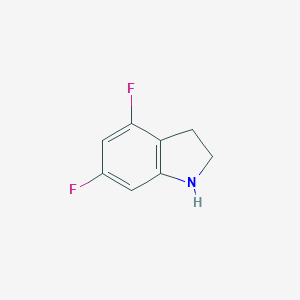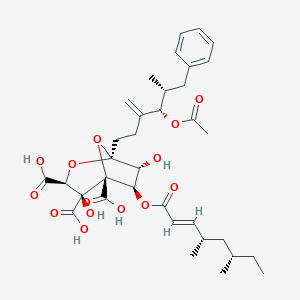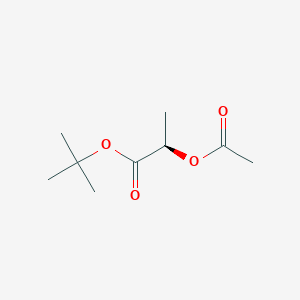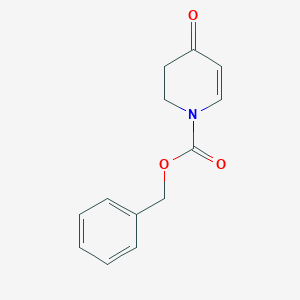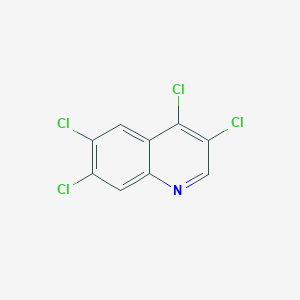
3,4,6,7-Tetrachloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6,7-Tetrachloroquinoline is a chemical compound that belongs to the class of quinoline derivatives. It is a highly chlorinated organic compound that has been extensively studied for its potential applications in various fields of research. The compound is synthesized through a multistep process that involves the chlorination of quinoline followed by further chemical reactions. In
Aplicaciones Científicas De Investigación
3,4,6,7-Tetrachloroquinoline has been extensively studied for its potential applications in various fields of research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. The compound has also been studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, 3,4,6,7-Tetrachloroquinoline has been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment.
Mecanismo De Acción
The mechanism of action of 3,4,6,7-Tetrachloroquinoline is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes. The compound has also been shown to generate singlet oxygen upon exposure to light, which can cause oxidative damage to cancer cells. Moreover, 3,4,6,7-Tetrachloroquinoline has been shown to inhibit the growth of cancer cells by interfering with DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
3,4,6,7-Tetrachloroquinoline has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS). The compound has also been shown to inhibit the growth of cancer cells by interfering with DNA replication and transcription. Moreover, 3,4,6,7-Tetrachloroquinoline has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,6,7-Tetrachloroquinoline has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. The compound has also been shown to have low toxicity in vitro, making it a suitable candidate for various biological assays. However, 3,4,6,7-Tetrachloroquinoline has some limitations for lab experiments. The compound is highly insoluble in water, which can make it difficult to dissolve in biological fluids. Moreover, the compound is highly reactive and can easily oxidize in the presence of air, which can affect its stability.
Direcciones Futuras
There are several future directions for the research on 3,4,6,7-Tetrachloroquinoline. One possible direction is to explore its potential as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Another direction is to investigate its potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. Moreover, future research can focus on the development of new synthesis methods for 3,4,6,7-Tetrachloroquinoline that can improve its solubility and stability in biological fluids.
Métodos De Síntesis
The synthesis of 3,4,6,7-Tetrachloroquinoline involves a series of chemical reactions. The first step is the chlorination of quinoline using a mixture of chlorine and hydrochloric acid. This reaction produces a mixture of chlorinated quinolines, which are then separated using various techniques such as column chromatography and recrystallization. The separated 3,4,6,7-Tetrachloroquinoline is then subjected to further chemical reactions such as reduction and oxidation to obtain the final product.
Propiedades
Número CAS |
1204810-09-2 |
|---|---|
Nombre del producto |
3,4,6,7-Tetrachloroquinoline |
Fórmula molecular |
C9H3Cl4N |
Peso molecular |
266.9 g/mol |
Nombre IUPAC |
3,4,6,7-tetrachloroquinoline |
InChI |
InChI=1S/C9H3Cl4N/c10-5-1-4-8(2-6(5)11)14-3-7(12)9(4)13/h1-3H |
Clave InChI |
LNTZALWBYSZVGS-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CC(=C2Cl)Cl |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)N=CC(=C2Cl)Cl |
Sinónimos |
3,4,6,7-Tetrachloroquinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



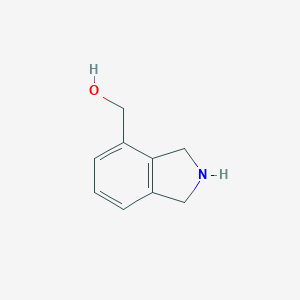

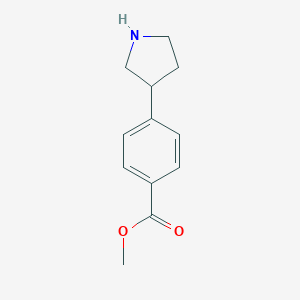
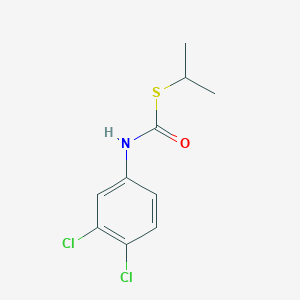
![3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride](/img/structure/B177658.png)
